(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol

Catalog No.
S15835462
CAS No.
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol

Product Name

(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol

IUPAC Name

(1R,3S)-3-(hydroxymethyl)cyclopentan-1-ol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6+/m0/s1

InChI Key

ZBAXTIFHKIGLEJ-NTSWFWBYSA-N

Canonical SMILES

C1CC(CC1CO)O

Isomeric SMILES

C1C[C@H](C[C@H]1CO)O

(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol is a chiral organic compound with the molecular formula C6_6H12_{12}O2_2. It features a cyclopentane ring substituted with a hydroxymethyl group at the 3-position and a hydroxyl group at the 1-position. This compound exists in two stereoisomeric forms: (1R,3S) and (1S,3R), with the (1R,3S) configuration being of particular interest due to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is known for its mild reactivity and solubility in organic solvents, making it a valuable intermediate in organic synthesis .

Typical of alcohols and cyclic compounds:

  • Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, the compound may lose water to form alkenes.
  • Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight its versatility as an intermediate in synthetic organic chemistry .

(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol can be synthesized through several methods:

  • Reduction of Ketones: Starting from cyclopentanone, reduction with sodium borohydride or lithium aluminum hydride can yield the corresponding alcohol.
  • Hydroxymethylation: Cyclopentene can undergo hydroxymethylation using formaldehyde in the presence of a catalyst to introduce the hydroxymethyl group.
  • Chiral Pool Synthesis: Utilizing chiral starting materials allows for the selective formation of the desired stereoisomer through asymmetric synthesis techniques.

These methods emphasize the importance of stereochemistry in synthesizing this compound and highlight various synthetic strategies employed in organic chemistry .

The primary applications of (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol include:

  • Intermediate in Organic Synthesis: It serves as a building block for more complex molecules in pharmaceutical and agrochemical research.
  • Potential Pharmaceutical Agent: Its biological activity suggests potential use in drug development, particularly as an antimicrobial or therapeutic agent.
  • Chemical Research: It is utilized in studies exploring chiral compounds and their interactions within biological systems.

These applications underscore its relevance in both industrial and academic settings .

Several compounds share structural similarities with (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
(1S,3S)-3-(Hydroxymethyl)cyclopentan-1-olEnantiomer of (1R,3S)-isomerMay exhibit different biological activities
2-Hydroxycyclopentan-1-oneContains a ketone functional groupDifferent reactivity profile due to carbonyl
4-HydroxycyclopentanoneHydroxyl group at position 4Altered properties affecting solubility
CyclohexanolSix-membered ring structureMore stable but less reactive than cyclopentanol

These compounds highlight the uniqueness of (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol by demonstrating how slight variations in structure can lead to significant differences in properties and potential applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

Explore Compound Types